molecular formula C12H16O2S B1414949 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate CAS No. 875256-85-2

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate

Cat. No.: B1414949
CAS No.: 875256-85-2
M. Wt: 224.32 g/mol
InChI Key: OBVQTSRRLQMUEM-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C12H16O2S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound features a sulfur atom linked to an aromatic ring, which can influence its interactions with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives containing sulfur atoms have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

MicroorganismActivity Level (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliGood
Klebsiella pneumoniaeModerate

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549).

Case Study: Cytotoxicity Against MCF-7 Cell Line

A study conducted on related thiol derivatives indicated that certain modifications could enhance their anticancer activity. The following table summarizes the findings:

CompoundEC50 (µM)Cancer Cell Line
Compound A10.28MCF-7
Compound B12.45A549
Methyl 2-{...}TBDMCF-7

In this context, the structure-activity relationship suggests that substituents on the aromatic ring may play a critical role in modulating biological activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest interactions with specific molecular targets such as enzymes and receptors involved in key signaling pathways.

  • Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cell proliferation in cancer cells.
  • Receptor Modulation: It could also interact with receptors that mediate inflammatory responses, potentially reducing inflammation.

Properties

IUPAC Name

methyl 2-(4-propan-2-ylphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-9(2)10-4-6-11(7-5-10)15-8-12(13)14-3/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVQTSRRLQMUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.